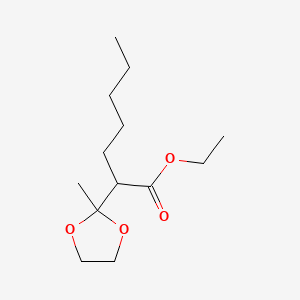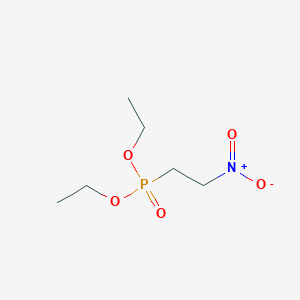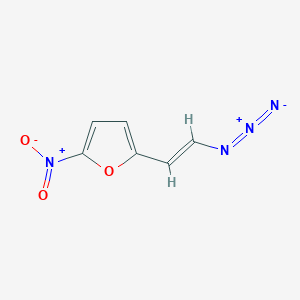
Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate is an organic compound with the molecular formula C24H24O3 It is a derivative of benzoic acid and is characterized by the presence of two phenylethyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate typically involves the esterification of 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid.
2-Hydroxybenzoic acid:
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A compound with similar hydroxyl and ester functionalities.
Uniqueness
Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate is unique due to the presence of two phenylethyl groups, which can significantly influence its chemical reactivity and biological activity compared to simpler benzoic acid derivatives.
Propriétés
Numéro CAS |
74409-59-9 |
|---|---|
Formule moléculaire |
C24H24O3 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate |
InChI |
InChI=1S/C24H24O3/c1-16(18-10-6-4-7-11-18)20-14-21(17(2)19-12-8-5-9-13-19)23(25)22(15-20)24(26)27-3/h4-17,25H,1-3H3 |
Clé InChI |
GPYQYKHIMSMMPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)OC)O)C(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)


![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)









